

Application Note: Quantitative Lipidomics of Fatty Acid Ethyl Esters Using Ethyl Tetradecanoate-d27

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Compound of Interest

Compound Name: Ethyl Tetradecanoate-d27

Cat. No.: B1430218

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are products of the non-oxidative metabolism of ethanol and are implicated in the pathology of alcohol-induced organ damage. Accurate quantification of FAEEs in biological matrices is crucial for understanding their physiological and pathological roles. This application note describes a robust and sensitive method for the quantification of FAEEs using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Ethyl Tetradecanoate-d27** as an internal standard. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.

The principle of this method relies on the addition of a known amount of **Ethyl Tetradecanoate-d27** to the sample at the beginning of the workflow. This internal standard mimics the behavior of the endogenous analytes throughout the extraction and analysis process. By determining the ratio of the analyte to the internal standard, precise quantification can be achieved.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

This protocol outlines the extraction of total lipids, including FAEEs, from plasma samples.

Materials:

- Plasma samples
- **Ethyl Tetradecanoate-d27** internal standard solution (1 µg/mL in methanol)
- Methanol (LC-MS grade)
- Methyl-tert-butyl ether (MTBE) (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 100 µL of plasma in a microcentrifuge tube, add 300 µL of methanol containing the **Ethyl Tetradecanoate-d27** internal standard.
- Vortex vigorously for 1 minute to precipitate proteins.
- Add 1 mL of MTBE and vortex for 1 minute.
- Add 250 µL of water to induce phase separation and vortex for 30 seconds.
- Centrifuge at 14,000 x g for 5 minutes at 4°C.
- Carefully collect the upper organic phase (containing the lipids) into a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
- Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μ L
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: Linear gradient to 100% B
 - 15-20 min: Hold at 100% B
 - 20.1-25 min: Re-equilibrate at 30% B

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 350°C
- IonSpray Voltage: 5500 V
- MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each target FAEE and the internal standard. For **Ethyl Tetradecanoate-d27**, the transition would be based on its deuterated mass.

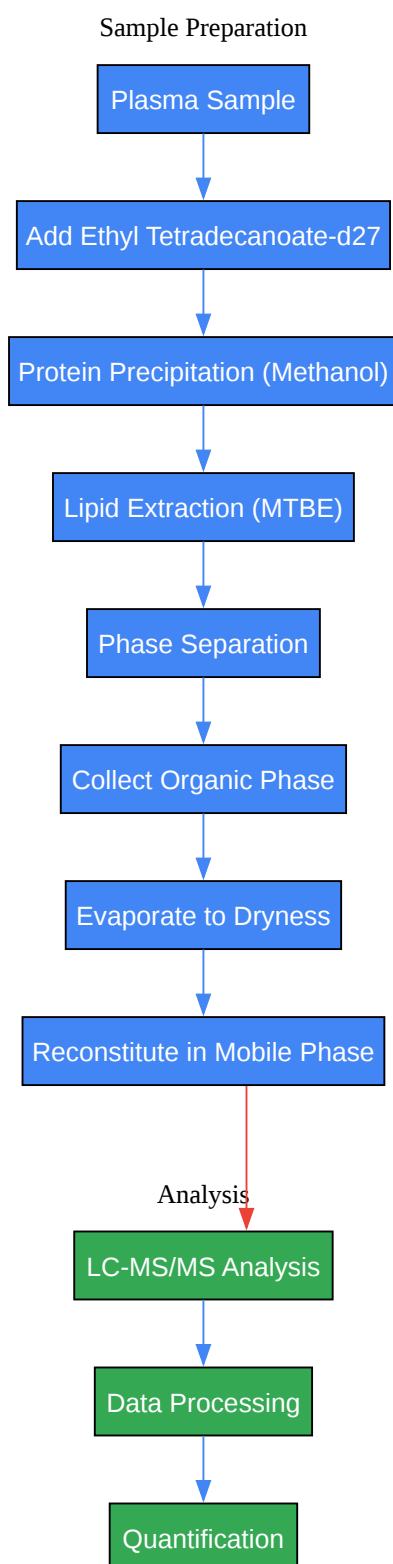
Data Presentation

Quantitative data should be summarized in clearly structured tables. The following table is a representative example of validation data for the quantification of various FAEEs using **Ethyl Tetradecanoate-d27** as an internal standard. Data is based on typical performance characteristics for such assays^[1].

Analyte	Limit of Detection (LOD) (nmol/g)	Limit of Quantification (LOQ) (nmol/g)	Recovery (%)
Ethyl Laurate	0.02	0.05	75 ± 9
Ethyl Myristate	0.01	0.03	86 ± 8
Ethyl Palmitate	0.03	0.09	82 ± 7
Ethyl Oleate	0.05	0.15	68 ± 11
Ethyl Stearate	0.04	0.12	79 ± 6
Ethyl Linoleate	0.08	0.25	55 ± 10

Mandatory Visualizations

Experimental Workflow

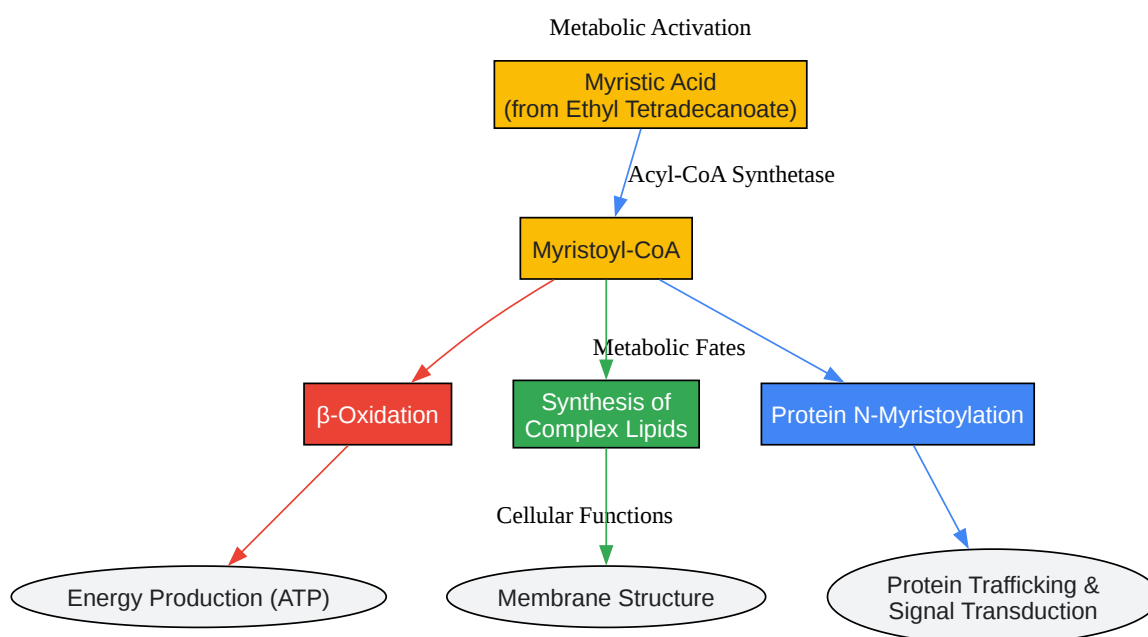


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Caption: Workflow for the quantitative analysis of FAEEs.

Signaling Pathway: Role of Myristic Acid in Cellular Processes

Myristic acid, the fatty acid component of ethyl tetradecanoate, is metabolically activated to myristoyl-CoA. Myristoyl-CoA is a central hub for various cellular processes, including its incorporation into complex lipids, energy production via β -oxidation, and post-translational modification of proteins (N-myristoylation), which is critical for protein trafficking and signal transduction.



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Caption: Central role of Myristoyl-CoA in cellular metabolism.

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References

- 1. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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